molecular formula C17H20IN3O2 B5975931 2-iodo-6-methoxy-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol

2-iodo-6-methoxy-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol

Cat. No. B5975931
M. Wt: 425.26 g/mol
InChI Key: UEUNMZPWWAXTGZ-UHFFFAOYSA-N
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Description

2-iodo-6-methoxy-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol, also known as IPP, is a chemical compound that has gained attention in the field of scientific research due to its potential as a pharmacological tool. This compound has been synthesized using various methods and has shown promising results in various studies.

Mechanism of Action

The exact mechanism of action of 2-iodo-6-methoxy-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol is still not fully understood. However, it is believed to act on the serotonin and dopamine receptors in the brain, which are involved in the regulation of mood and behavior. 2-iodo-6-methoxy-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol has been shown to increase the levels of certain neurotransmitters in the brain, such as serotonin and dopamine, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects:
2-iodo-6-methoxy-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, such as serotonin and dopamine. It has also been shown to have anti-inflammatory and antioxidant properties. In addition, 2-iodo-6-methoxy-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol has been shown to have anxiolytic and antidepressant effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-iodo-6-methoxy-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol in lab experiments is that it has been shown to have a high affinity for certain receptors in the brain, which makes it a potential candidate for the treatment of various neurological disorders. Another advantage is that it has been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases.
One of the limitations of using 2-iodo-6-methoxy-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol in lab experiments is that its mechanism of action is still not fully understood. In addition, its pharmacokinetic properties are not well characterized, which makes it difficult to predict its behavior in vivo.

Future Directions

There are several future directions that can be explored with regards to 2-iodo-6-methoxy-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol. One direction is to further investigate its mechanism of action in order to better understand its pharmacological effects. Another direction is to optimize its pharmacokinetic properties in order to improve its efficacy and reduce its toxicity. Additionally, 2-iodo-6-methoxy-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol can be further explored as a potential candidate for the treatment of various neurological and inflammatory diseases.

Synthesis Methods

The synthesis of 2-iodo-6-methoxy-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol involves the reaction between 2-iodo-6-methoxyphenol and 1-(4-(2-pyridyl)piperazin-1-yl)methanamine. The reaction is carried out in the presence of a catalyst and under specific reaction conditions. The yield of the product can be improved by optimizing the reaction parameters, such as the reaction time, temperature, and the amount of catalyst used.

Scientific Research Applications

2-iodo-6-methoxy-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol has been used in various scientific studies as a pharmacological tool. It has been shown to have an affinity for certain receptors in the brain, such as the serotonin and dopamine receptors. This makes it a potential candidate for the treatment of various neurological disorders, such as depression and schizophrenia. 2-iodo-6-methoxy-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol has also been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases.

properties

IUPAC Name

2-iodo-6-methoxy-4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20IN3O2/c1-23-15-11-13(10-14(18)17(15)22)12-20-6-8-21(9-7-20)16-4-2-3-5-19-16/h2-5,10-11,22H,6-9,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEUNMZPWWAXTGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)CN2CCN(CC2)C3=CC=CC=N3)I)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20IN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5431620

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